Cas no 81479-16-5 (1-Naphthalenemethanamine, α-methyl-N-(phenylmethyl)-, (αS)-)

1-Naphthalenemethanamine, α-methyl-N-(phenylmethyl)-, (αS)- is a chiral amine compound featuring a naphthalene core with a methyl-substituted aminomethyl group and a benzyl substituent. Its stereospecific (αS) configuration makes it valuable in asymmetric synthesis and pharmaceutical applications, where enantioselectivity is critical. The naphthalene moiety enhances aromatic interactions, while the benzyl group contributes to structural versatility in derivatization. This compound is particularly useful as an intermediate in the synthesis of bioactive molecules, catalysts, or ligands for chiral resolution. Its well-defined stereochemistry ensures reproducibility in research and industrial processes, making it a reliable choice for fine chemical and medicinal chemistry applications.
1-Naphthalenemethanamine, α-methyl-N-(phenylmethyl)-, (αS)- structure
81479-16-5 structure
Product name:1-Naphthalenemethanamine, α-methyl-N-(phenylmethyl)-, (αS)-
CAS No:81479-16-5
MF:C19H19N
MW:261.361
MDL:MFCD09755961
CID:4502349
PubChem ID:2794175

1-Naphthalenemethanamine, α-methyl-N-(phenylmethyl)-, (αS)- Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenemethanamine, α-methyl-N-(phenylmethyl)-, (αS)-
    • (S)-N-Benzyl-1-(naphthalen-1-yl)ethan-1-amine
    • benzyl[(1S)-1-(naphthalen-1-yl)ethyl]amine
    • (S)-N-benzyl-1-(1-naphthyl)ethylamine
    • 81479-16-5
    • SCHEMBL15131229
    • MDL: MFCD09755961
    • Inchi: InChI=1S/C19H19N/c1-15(20-14-16-8-3-2-4-9-16)18-13-7-11-17-10-5-6-12-19(17)18/h2-13,15,20H,14H2,1H3/t15-/m0/s1
    • InChI Key: GOOYPHDQKHMZHR-HNNXBMFYSA-N
    • SMILES: C[C@@H](C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3

Computed Properties

  • Exact Mass: 261.151749610g/mol
  • Monoisotopic Mass: 261.151749610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų
  • XLogP3: 4.4

1-Naphthalenemethanamine, α-methyl-N-(phenylmethyl)-, (αS)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D638329-5g
(S)-(-)-N-benzyl-1-(1-naphthyl)ethylamine
81479-16-5 95%
5g
$2200 2025-02-27
eNovation Chemicals LLC
D638329-5g
(S)-(-)-N-benzyl-1-(1-naphthyl)ethylamine
81479-16-5 95%
5g
$2200 2025-02-18
eNovation Chemicals LLC
D638329-5g
(S)-(-)-N-benzyl-1-(1-naphthyl)ethylamine
81479-16-5 95%
5g
$2200 2024-08-03

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